molecular formula C14H14FNO2 B8668821 4-(3-Fluorobenzyloxy)-3-methoxyphenylamine

4-(3-Fluorobenzyloxy)-3-methoxyphenylamine

Cat. No.: B8668821
M. Wt: 247.26 g/mol
InChI Key: FCRHHBFDYJBMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobenzyloxy)-3-methoxyphenylamine is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group at the 3-position and a 3-fluorobenzyl group attached via an ether linkage at the 4-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzyloxy)-3-methoxyphenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: 3-Methoxyaniline is reacted with 3-fluorobenzyl chloride in the presence of a base in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzyloxy)-3-methoxyphenylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(3-Fluorobenzyloxy)-3-methoxyphenylamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyloxy)-3-methoxyphenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy and fluorobenzyl groups play a crucial role in its binding affinity and selectivity towards the target molecules. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
  • 3-Methoxy-4-[(2-fluorobenzyl)oxy]aniline
  • 3-Methoxy-4-[(3-chlorobenzyl)oxy]aniline

Uniqueness

4-(3-Fluorobenzyloxy)-3-methoxyphenylamine is unique due to the presence of both methoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the fluorobenzyl group contributes to its binding affinity and selectivity towards specific targets. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-methoxyaniline

InChI

InChI=1S/C14H14FNO2/c1-17-14-8-12(16)5-6-13(14)18-9-10-3-2-4-11(15)7-10/h2-8H,9,16H2,1H3

InChI Key

FCRHHBFDYJBMCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC2=CC(=CC=C2)F

Origin of Product

United States

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